![molecular formula C41H47N5O6S B10849941 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)

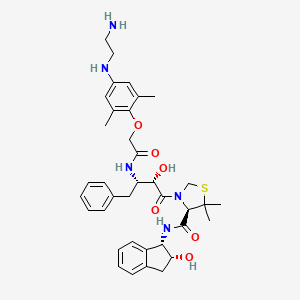

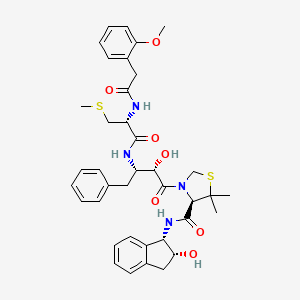

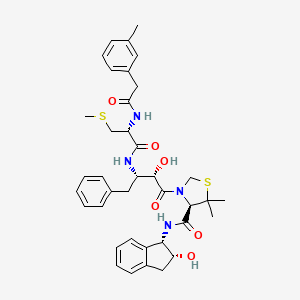

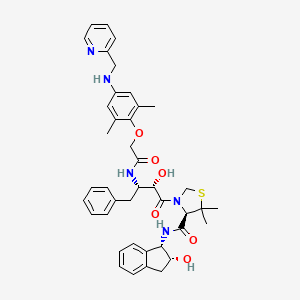

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-10527 est un médicament à petite molécule principalement étudié comme inhibiteur de la plasmepsine 2 de Plasmodium, une cible associée au paludisme . Ce composé fait partie d'une série d'inhibiteurs de type dipeptide conçus pour présenter des activités inhibitrices puissantes contre la plasmepsine, une aspartic protéase malarienne .

Analyse Des Réactions Chimiques

KNI-10527 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

KNI-10527 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des aspartic protéases.

5. Mécanisme d'action

KNI-10527 exerce ses effets en inhibant l'activité de la plasmepsine 2 de Plasmodium. Le composé se lie au site actif de l'enzyme, l'empêchant de cliver son substrat. Cette inhibition perturbe le cycle de vie du parasite du paludisme, conduisant à sa mort . Les cibles moléculaires et les voies impliquées comprennent les aspartates catalytiques Asp-25 et Asp-125, qui jouent un rôle crucial dans l'activité de l'enzyme .

Applications De Recherche Scientifique

KNI-10527 has several scientific research applications:

Chemistry: Used as a model compound for studying the inhibition of aspartic proteases.

Mécanisme D'action

KNI-10527 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2. The compound binds to the active site of the enzyme, preventing it from cleaving its substrate. This inhibition disrupts the life cycle of the malaria parasite, leading to its death . The molecular targets and pathways involved include the catalytic aspartates Asp-25 and Asp-125, which play a crucial role in the enzyme’s activity .

Comparaison Avec Des Composés Similaires

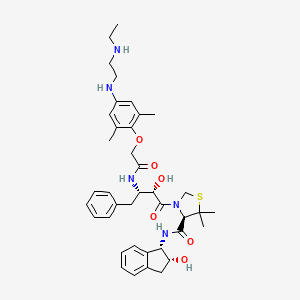

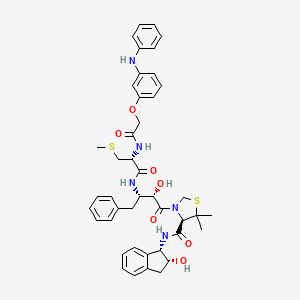

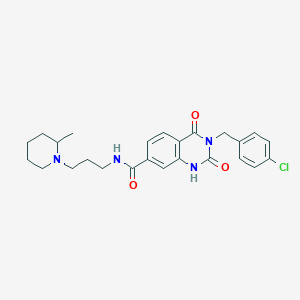

KNI-10527 est comparé à d'autres composés similaires tels que KNI-10729 et KNI-10683. Ces composés ciblent également les aspartic protéases mais diffèrent dans leur structure chimique et leur puissance . KNI-10527 est unique en raison de son échafaudage et de ses substituants spécifiques, qui contribuent à son activité antipaludique accrue .

Composés similaires

- KNI-10729

- KNI-10683

- KNI-10283

- KNI-10538

Méthodes De Préparation

La préparation de KNI-10527 implique des voies synthétiques qui comprennent l'utilisation d'un échafaudage d'allophénylnorstatine-diméthylthioproline . Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. Les principes généraux de la composition pharmaceutique et des bonnes pratiques de fabrication sont suivis pour garantir la qualité et la pureté du composé .

Propriétés

Formule moléculaire |

C41H47N5O6S |

|---|---|

Poids moléculaire |

737.9 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(pyridin-4-ylmethylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C41H47N5O6S/c1-25-18-30(43-22-28-14-16-42-17-15-28)19-26(2)37(25)52-23-34(48)44-32(20-27-10-6-5-7-11-27)36(49)40(51)46-24-53-41(3,4)38(46)39(50)45-35-31-13-9-8-12-29(31)21-33(35)47/h5-19,32-33,35-36,38,43,47,49H,20-24H2,1-4H3,(H,44,48)(H,45,50)/t32-,33+,35-,36-,38+/m0/s1 |

Clé InChI |

LZKUFQZJJUVPHA-CTRNRRKFSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6 |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate](/img/structure/B10849865.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)

![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)